5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid
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Overview
Description
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoyl group attached to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with dimethylsulfamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(Dimethylsulfamoyl)-2-ketobenzoic acid.
Reduction: Formation of 5-(Dimethylamino)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylsulfamoyl)-2-hydroxybenzoic acid
- 5-(Methylsulfamoyl)-2-hydroxybenzoic acid
- 5-(Dimethylsulfamoyl)-3-hydroxybenzoic acid
Uniqueness
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl group on the benzoic acid core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10(2)16(14,15)6-3-4-8(11)7(5-6)9(12)13/h3-5,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWWYONXTGDMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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